5-methoxy-6-methylpyridin-3-ol
Description
5-Methoxy-6-methylpyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a methoxy group at position 5, and a methyl group at position 4. Its reactivity and physicochemical properties are inferred from closely related compounds, as discussed below.
Properties
CAS No. |
1256793-06-2 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for the synthesis of various pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
5-Methoxy-6-methylpyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural uniqueness of 5-methoxy-6-methylpyridin-3-ol lies in the combination of substituents on the pyridine ring. Below is a detailed comparison with analogous pyridine derivatives, focusing on substituent positions, molecular properties, and functional implications.
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
Key Observations :
This may reduce solubility in polar solvents compared to its unmethylated analog.
Functional Group Variations :
- Replacement of the 6-methyl group with chlorine (as in 5-chloro-2-methoxypyridin-3-ol ) increases molecular weight and polarity, likely enhancing reactivity in nucleophilic substitution reactions.
- The 5,6-dimethoxy analog demonstrates how additional methoxy groups can influence pharmacokinetic properties, such as metabolic stability.
Synthetic Accessibility :
Research Implications and Limitations
- Medicinal Chemistry : The methyl group may improve lipophilicity, enhancing blood-brain barrier penetration compared to 5-methoxypyridin-3-ol.
- Materials Science : Steric effects from the 6-methyl group could stabilize metal complexes in catalytic applications.
Limitations :
- No experimental data (e.g., NMR, crystallography) are available for the target compound in the cited literature.
Biological Activity
5-Methoxy-6-methylpyridin-3-ol (also referred to as MMH or 5-MMP-3-OH) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of methoxy and methyl groups on the pyridine ring. This unique substitution pattern enhances its reactivity and biological activity compared to other pyridine derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy at position 5; methyl at position 6 | Antioxidant, antimicrobial, anticancer |
| 5-Methoxypyridine | Methoxy at position 5 | Limited biological activity |
| 6-Methylpyridine | Methyl at position 6 | Mainly used in agrochemical applications |
| 3-Hydroxypyridine | Hydroxyl group present | Limited applications compared to MMH |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases. In vitro studies demonstrate its capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , particularly when used in metal complexes. These complexes exhibit enhanced antibacterial and antifungal activities compared to their free ligand forms, indicating potential applications in developing new antimicrobial agents.
Neuroprotective Effects
A notable study highlighted the compound's potential as an anti-Alzheimer agent . In vitro testing revealed that derivatives of this compound inhibited acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. The most potent derivative showed significant antioxidant potential and metal chelation capabilities, suggesting a multifaceted approach to neuroprotection .
The mechanism of action for this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in neurodegenerative conditions .
Case Studies
- Alzheimer's Disease Research : A series of studies focused on derivatives of this compound demonstrated their effectiveness as AChE inhibitors. The most promising derivative showed a significant percentage inhibition of AChE compared to standard drugs like Donepezil .
- Antioxidant Capacity : In various assays (DPPH, ABTS radical scavenging), the compound exhibited strong antioxidant capabilities, outperforming many traditional antioxidants. This suggests its potential role in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
